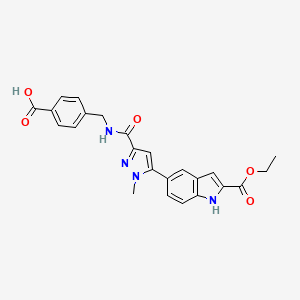
MMP13-IN-3
Overview
Description
BI-4394 is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13). Matrix metalloproteinase-13 is an enzyme involved in the degradation of collagen in the extracellular matrix, which plays a crucial role in tissue remodeling and repair. BI-4394 has been extensively studied for its potential therapeutic applications, particularly in the treatment of diseases such as rheumatoid arthritis and osteoarthritis .
Preparation Methods
The synthesis of BI-4394 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of BI-4394 is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product
Chemical Reactions Analysis
BI-4394 undergoes several types of chemical reactions, including:
Oxidation: BI-4394 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on BI-4394.
Substitution: Substitution reactions are commonly used to introduce various functional groups to the core structure of BI-4394.
Hydrolysis: BI-4394 can undergo hydrolysis under acidic or basic conditions to yield different products
Scientific Research Applications
BI-4394 has a wide range of scientific research applications, including:
Chemistry: BI-4394 is used as a tool compound to study the inhibition of matrix metalloproteinase-13 and its effects on collagen degradation.
Biology: BI-4394 is used in biological studies to investigate the role of matrix metalloproteinase-13 in tissue remodeling and repair.
Medicine: BI-4394 has potential therapeutic applications in the treatment of diseases such as rheumatoid arthritis and osteoarthritis, where excessive collagen degradation is a key factor.
Industry: BI-4394 is used in the development of new drugs and therapeutic agents targeting matrix metalloproteinase-13
Mechanism of Action
BI-4394 exerts its effects by selectively inhibiting matrix metalloproteinase-13. Matrix metalloproteinase-13 is a zinc-dependent enzyme that cleaves collagen and other extracellular matrix proteins. BI-4394 binds to the active site of matrix metalloproteinase-13, preventing it from interacting with its substrates. This inhibition reduces collagen degradation and helps maintain the integrity of the extracellular matrix .
Comparison with Similar Compounds
BI-4394 is unique in its high selectivity and potency as an inhibitor of matrix metalloproteinase-13. Other similar compounds include:
BI-4395: A negative control compound with lower potency and selectivity compared to BI-4394.
MMP-13-IN-3: Another potent inhibitor of matrix metalloproteinase-13 with similar selectivity but different chemical structure.
MMP-13-IN-4: A less potent inhibitor with broader selectivity against other matrix metalloproteinases
BI-4394 stands out due to its high selectivity (>1,000-fold) against other matrix metalloproteinases and its potent inhibition of matrix metalloproteinase-13 with an IC50 value of 1 nM .
Properties
IUPAC Name |
4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-24(32)20-11-17-10-16(8-9-18(17)26-20)21-12-19(27-28(21)2)22(29)25-13-14-4-6-15(7-5-14)23(30)31/h4-12,26H,3,13H2,1-2H3,(H,25,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJPVSDTLGFIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC(=NN3C)C(=O)NCC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


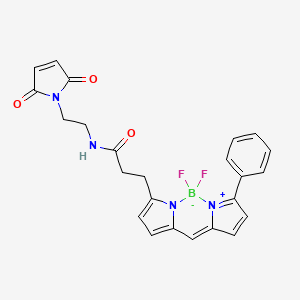


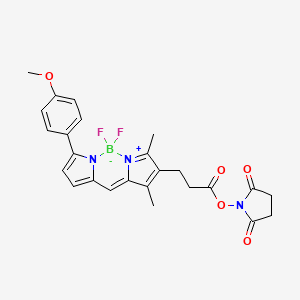
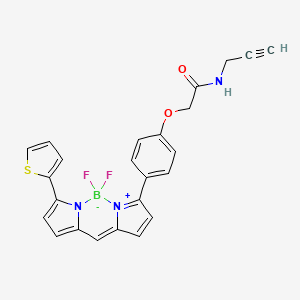
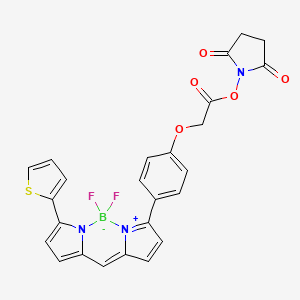
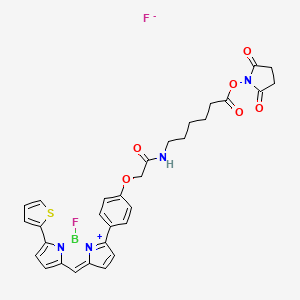
![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)
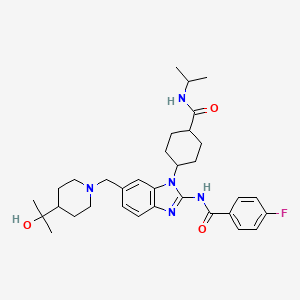
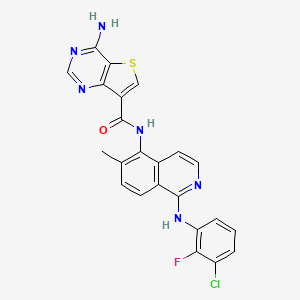
![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)


